molecular formula C10H10N2O3 B2962526 methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate CAS No. 890591-48-7

methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B2962526
CAS No.: 890591-48-7
M. Wt: 206.201
InChI Key: YCANOQNMLYMSHD-UHFFFAOYSA-N
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Description

Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring imparts unique chemical properties, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylfuran-2-carboxylic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with a suitable esterifying agent to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate exerts its effects involves interactions with various molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. Specific pathways and targets depend on the biological context and the specific derivatives of the compound being studied .

Comparison with Similar Compounds

  • 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole
  • 5-Methyl-2-furoic acid
  • 2-Furylacetic acid
  • 2,5-Furandicarboxylic acid

Comparison: Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate is unique due to the combination of furan and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6-3-4-9(15-6)7-5-8(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCANOQNMLYMSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NNC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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